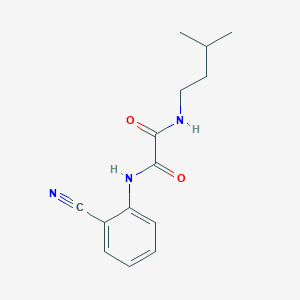

N1-(2-cyanophenyl)-N2-isopentyloxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

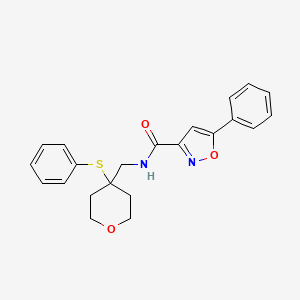

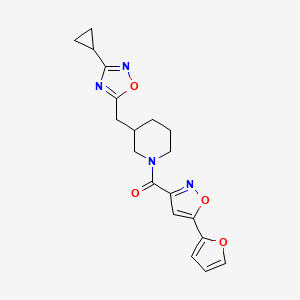

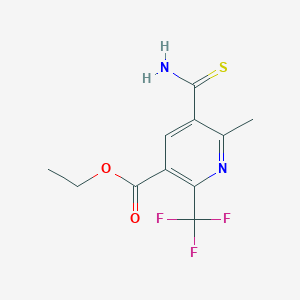

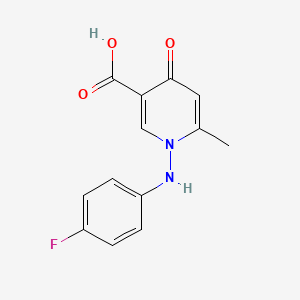

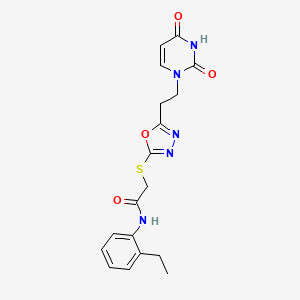

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of the cyanophenyl, isopentyl, and oxalamide groups. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry could be used to analyze the structure .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The cyano group could potentially undergo reactions such as nucleophilic addition or reduction, while the amide group could participate in various reactions such as hydrolysis or condensation .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its specific structure. These properties could be measured using various analytical techniques .Applications De Recherche Scientifique

Photochemical Behavior and Intramolecular Charge-Transfer

A study explored the photochemical behavior of a series of trans-3-(N-arylamino)stilbenes, which are structurally similar to N1-(2-cyanophenyl)-N2-isopentyloxalamide, in nonpolar and polar solvents. This research highlighted the distinct propensity of torsional motion toward a low-lying twisted intramolecular charge-transfer (TICT) state from the planar ICT precursor. The study provided insights into the meta conjugation effect and the importance of reaction kinetics in these processes, which can be crucial for understanding the photochemical properties of this compound (Yang et al., 2007).

Mitochondria-Targeting Nanoparticles

Research into mitochondria-targeting self-assembled nanoparticles derived from triphenylphosphonium-conjugatedcyanostilbene, which shares functional groups with this compound, revealed the potential for site-specific imaging and anticancer drug delivery. These nanoparticles demonstrated selective accumulation in the mitochondria of cancer cells, emitting fluorescence for imaging and efficiently delivering anticancer drugs like doxorubicin (DOX). This study underscores the potential of structurally related compounds in developing targeted therapies for cancer treatment (Kim et al., 2017).

Oligonucleotide Synthesis

Another study on the synthesis of DNA fragments highlighted the use of beta-cyanoethyl-N,N-dialkylamino-/N-morpholino phosphoramidite of deoxynucleosides, which are related to this compound in their functional groups. These compounds have proven very suitable for automated DNA synthesis, offering insights into the application of this compound in nucleotide chemistry and molecular biology research (Sinha et al., 1984).

Fluorescent Sensing of Amines

A study involving a naphthalimide-based fluorescent gelator, structurally related to this compound, demonstrated the ability to sense aliphatic and aromatic amines. This research highlights the potential of this compound derivatives in developing advanced materials for chemical sensing and environmental monitoring (Pang et al., 2015).

Liquid Crystal Research

Further research into the molecular dynamics of n-cyanobiphenyls, which share core structural features with this compound, provided insights into their applications in liquid crystal displays and advanced optical materials. This study showcased the feasibility of predictive modeling of nematics from molecular structures, opening avenues for the design of new materials based on this compound (Tiberio et al., 2009).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N'-(2-cyanophenyl)-N-(3-methylbutyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c1-10(2)7-8-16-13(18)14(19)17-12-6-4-3-5-11(12)9-15/h3-6,10H,7-8H2,1-2H3,(H,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDWKACXYEIDNCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)C(=O)NC1=CC=CC=C1C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-Chloro-4-(4-propionylpiperazin-1-yl)phenyl]amine](/img/structure/B2768001.png)

![6-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-1H-indole](/img/structure/B2768005.png)

![4-(1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one](/img/structure/B2768009.png)

![6,6-dimethyl-2,9-bis(3-methylphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one](/img/structure/B2768010.png)

![N-(1,3-BENZOTHIAZOL-2-YL)-3-[(4-CHLOROPHENYL)SULFANYL]-N-[2-(DIMETHYLAMINO)ETHYL]PROPANAMIDE HYDROCHLORIDE](/img/structure/B2768012.png)

![(E)-3-(4-chlorophenyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acrylamide](/img/structure/B2768021.png)